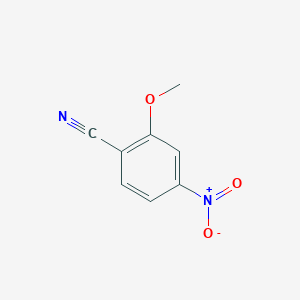

2-Methoxy-4-nitrobenzonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-8-4-7(10(11)12)3-2-6(8)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIKCKXLGYEGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303222 | |

| Record name | 2-Methoxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101084-96-2 | |

| Record name | 2-Methoxy-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies for 2 Methoxy 4 Nitrobenzonitrile and Its Analogs

Nitration Protocols for Benzonitrile (B105546) Scaffolds

The introduction of a nitro group onto a benzonitrile framework is a critical step in the synthesis of 2-methoxy-4-nitrobenzonitrile and related compounds. This is typically achieved through electrophilic aromatic substitution reactions. scirp.org

Direct Electrophilic Nitration of 2-Methoxybenzonitrile (B147131)

The direct nitration of 2-methoxybenzonitrile (o-anisole) is a primary method for producing this compound. nih.gov This reaction involves treating 2-methoxybenzonitrile with a nitrating agent, which is a source of the nitronium ion (NO₂⁺). scirp.org The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator, while the cyano group (-CN) is a meta-directing deactivator. Due to the directing effects of these substituents, the nitration of 2-methoxybenzonitrile can yield a mixture of isomers. The major products are typically those where the nitro group is directed to the positions activated by the methoxy group.

A common nitrating mixture is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction conditions, such as temperature and reaction time, must be carefully controlled to optimize the yield of the desired 4-nitro isomer and minimize the formation of byproducts. For instance, the nitration of 2-methoxy-4-methylbenzonitrile (B1314089) is a known synthetic route, highlighting the applicability of this method to substituted benzonitriles.

Regioselective Nitration Strategies

Achieving high regioselectivity in the nitration of substituted benzenes is a significant challenge in synthetic chemistry. For benzonitrile, standard nitration conditions typically yield the meta-isomer as the major product. scispace.com However, various strategies have been developed to enhance the formation of the para-isomer.

One approach involves the use of zeolite catalysts. scispace.com For example, the nitration of benzonitrile using a nitric acid/acid anhydride/zeolite system has been shown to improve the yield of the para-isomer. scispace.com Specifically, using trifluoroacetyl nitrate (B79036) over a passivated Hβ zeolite catalyst resulted in a higher para-selectivity than traditional methods. scispace.com Another strategy to influence regioselectivity is the use of metal salts. Ultrasonically assisted nitration in the presence of certain metal salts has been reported to provide high regioselectivity in aromatic compounds. scirp.org

Precursor-Based Synthesis Pathways

An alternative to the direct nitration of the final benzonitrile scaffold is the synthesis from precursors that already contain the required substituents or can be readily converted to them.

Routes via Carboxylic Acid Derivatization to Nitrile

A common and versatile method for synthesizing nitriles is through the dehydration of primary amides. britannica.comchemistrysteps.com This pathway involves the conversion of a carboxylic acid to an amide, which is then dehydrated to the corresponding nitrile.

The synthesis of this compound can commence from 2-methoxy-4-nitrobenzoic acid. This carboxylic acid can be converted to the corresponding primary amide, 2-methoxy-4-nitrobenzamide, through various amidation methods. The subsequent dehydration of this amide yields the target nitrile. britannica.com Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). chemistrysteps.com A patent describes a process for producing a nitrile via the dehydration reaction of an amide in the presence of a carboxylic acid with the same radical as the amide. google.com

Table 1: Common Dehydrating Agents for Amide to Nitrile Conversion

| Dehydrating Agent | Chemical Formula |

| Phosphorus Pentoxide | P₂O₅ |

| Thionyl Chloride | SOCl₂ |

| Phosphorus Oxychloride | POCl₃ |

This table showcases common reagents used for the dehydration of primary amides to nitriles.

Approaches Involving Halogenation and Subsequent Functionalization

Another synthetic strategy involves the introduction of a halogen atom onto the aromatic ring, which can then be displaced by a cyanide group. This approach offers flexibility in the synthesis of various substituted benzonitriles.

Aryl halides can be converted to nitriles via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide. britannica.com For instance, a halogenated precursor like 2-methoxy-4-nitro-1-halobenzene could potentially be converted to this compound. Palladium-catalyzed C-H functionalization reactions have also been developed for the synthesis of highly substituted aromatic nitriles from aryl iodides, metal cyanides, and alkyl halides or aryl bromides. nih.gov Furthermore, palladium-catalyzed ortho-halogenation of arylnitriles using the cyano group as a directing group has been reported, which could be a useful strategy for synthesizing polysubstituted nitriles. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and related compounds is essential for developing environmentally and economically sustainable processes. iptsalipur.org These principles advocate for the reduction or elimination of hazardous substances, emphasizing pollution prevention at a molecular level. iptsalipur.org Key strategies include the use of safer solvents, improving energy efficiency, and designing processes that maximize the incorporation of all materials used into the final product. iptsalipur.org

| Green Chemistry Principle | Application in Aromatic Nitrile Synthesis |

| Prevention | Designing syntheses to minimize waste, such as developing robust processes that suppress side reactions. iptsalipur.orgoup.com |

| Atom Economy | Utilizing reactions like ammoxidation where ammonia (B1221849) and oxygen are directly incorporated into the product. researchgate.net |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents with safer alternatives, for example, using aqueous systems instead of volatile organic solvents. iptsalipur.orgrhhz.net |

| Energy Efficiency | Employing methods like microwave-assisted synthesis or developing catalytic processes that operate at lower temperatures and pressures. iptsalipur.orgresearchgate.net |

| Use of Catalysis | Preferring selective catalytic reagents over stoichiometric ones, such as using VPO catalysts in gas-phase ammoxidation. researchgate.net |

Eco-Friendly Oxidation Methods for Related Precursors

The synthesis of aromatic nitriles, including precursors to this compound, traditionally involves multi-step processes that can use harsh or toxic reagents. researchgate.netorgsyn.org Eco-friendly oxidation methods aim to overcome these limitations by providing direct, milder, and more efficient routes.

One significant advancement is the vapor-phase ammoxidation of substituted toluenes. For example, the ammoxidation of p-nitrotoluene to produce p-nitrobenzonitrile has been successfully demonstrated using vanadium phosphate (B84403) (VPO) catalysts. researchgate.net This method represents a greener alternative to traditional routes by directly converting the methyl group into a nitrile in a continuous gas-phase reaction, though thermal decomposition of the substrate at higher temperatures presents a challenge. researchgate.net

Another innovative and eco-friendly approach is the direct oxidative conversion of benzyl (B1604629) alcohols, aldehydes, and amines into their corresponding benzonitriles. rhhz.net Research has shown that using pentylpyridinium tribromide (PPTB) in an aqueous ammonium (B1175870) acetate (B1210297) solution provides a rapid, mild, and one-pot system for this transformation. rhhz.net This method is advantageous as it does not require organic solvents or expensive catalysts and features a simple workup, making it an attractive green alternative. rhhz.net

Industrial Scale-Up Considerations and Process Optimization

Scaling the synthesis of this compound and its analogs from the laboratory to an industrial scale introduces significant challenges related to safety, efficiency, cost, and quality control. A primary consideration in nitration reactions, which are highly exothermic, is thermal management. To enhance safety and control, industrial production is increasingly shifting from traditional batch reactors to continuous flow reactors. evitachem.com Continuous flow systems offer superior heat exchange, reduce reaction volumes at any given time, and allow for precise control over reaction parameters, leading to improved yield and purity. evitachem.com

Process optimization is critical for ensuring a viable industrial method. This involves a detailed study of reaction conditions to maximize product yield and minimize byproduct formation. For instance, in the synthesis of alectinib, a scale-up study confirmed the feasibility of an improved manufacturing process that resulted in a high yield (73%) and purity (>99.5%) of a key indole (B1671886) intermediate derived from a nitrobenzonitrile precursor. oup.com The study emphasized creating a robust process with effective quality control to manage potentially toxic and reactive intermediates. oup.com

Furthermore, the choice of raw materials is crucial for industrial production, with a focus on cost, availability, and low toxicity. google.com The entire process, from the initial reaction to final purification, must be optimized. This includes efficient workup procedures and purification techniques like recrystallization or chromatography to achieve the desired product specifications. Solvent recovery and waste treatment are also vital components of an optimized and environmentally responsible industrial process.

| Parameter | Challenge in Scale-Up | Optimization Strategy / Solution |

| Reaction Control | Exothermic nature of nitration reactions poses safety risks (thermal runaway). | Employ continuous flow reactors for superior temperature control and safety. evitachem.com |

| Yield & Purity | Side reactions and impurity formation can increase at larger scales. | Optimize reaction time, temperature, and reagent stoichiometry; develop robust quality control measures. oup.com |

| Raw Materials | High cost or toxicity of starting materials can make industrial production unfeasible. | Select cheaper, readily available, and less toxic raw materials. google.com |

| Process Robustness | Inconsistent quality or yield between batches. | Implement rigorous process controls and in-process monitoring (e.g., HPLC, GC) to ensure consistency. oup.com |

| Downstream Processing | Inefficient purification and waste generation. | Develop efficient crystallization methods and implement solvent recycling and waste neutralization protocols. oup.com |

Mechanistic Studies and Transformational Reactivity of 2 Methoxy 4 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group in 2-Methoxy-4-nitrobenzonitrile. The interplay between the methoxy (B1213986), nitro, and nitrile groups dictates the compound's reactivity and the regiochemical outcome of these substitutions.

While direct studies on this compound are specific, extensive quantum mechanics (QM) analyses on the closely related 4-nitrobenzonitrile (B1214597) system provide significant insights into the complexities of methoxide (B1231860) addition. wuxiapptec.comwuxiapptec.com Contrary to a simple, direct displacement of the nitro group, initial calculations and experimental observations reveal a more intricate mechanism. wuxiapptec.comwuxiapptec.comwuxibiology.com

Experimental findings for the reaction between 4-nitrobenzonitrile and sodium methoxide showed that adding one equivalent of the nucleophile resulted in no conversion to the expected 4-methoxybenzonitrile (B7767037). wuxiapptec.comwuxiapptec.com QM analyses explain this by showing that the methoxide preferentially attacks the carbon of the nitrile group (C1) rather than the carbon bearing the nitro group (C4). wuxiapptec.comwuxibiology.com This initial attack leads to the formation of an imidate anion intermediate. wuxiapptec.comwuxiapptec.com This step is associated with a significant energy drop, but the subsequent conversion from this imidate to the final product faces a very high energy barrier, making it unlikely at room temperature without further steps. wuxiapptec.comwuxibiology.com The resulting imidate anion has low electrophilicity, hindering further reaction. wuxiapptec.comwuxiapptec.com

| Observation | Scientific Explanation | Source |

|---|---|---|

| No conversion to 4-methoxybenzonitrile with 1 equivalent of sodium methoxide. | Methoxide preferentially adds to the nitrile group to form a stable imidate anion intermediate, rather than displacing the nitro group. | wuxiapptec.comwuxiapptec.com |

| Conversion improves with excess sodium methoxide. | The proposed mechanism requires multiple additions of methoxide to proceed toward the final product. | wuxiapptec.comwuxiapptec.com |

| Addition of a small amount of methanol (B129727) drastically improves conversion. | Methanol acts as a proton source, protonating the imidate anion to restore electrophilicity for subsequent nucleophilic attack. | wuxiapptec.comwuxiapptec.com |

| The reaction yields a clean mixture of starting material and the substituted product with no other byproducts. | The specific reaction pathway, though complex, is highly selective under the studied conditions. | wuxiapptec.comwuxiapptec.com |

Proton exchange is a critical mechanistic step in the SNAr pathway of nitrobenzonitriles with methoxide. wuxiapptec.comwuxiapptec.com As established, the initial addition of methoxide to 4-nitrobenzonitrile forms an imidate anion with low electrophilicity. wuxiapptec.com For the reaction to proceed, this intermediate must be activated. The presence of a proton donor, such as methanol, facilitates a proton exchange with the imidate anion. wuxiapptec.comwuxiapptec.com

The regioselectivity of SNAr reactions is highly dependent on the substrate, nucleophile, and reaction conditions. In the case of this compound, the positions ortho and para to the strongly electron-withdrawing nitro group are activated for nucleophilic attack. The methoxy group, being an ortho, para-director, also influences the electronic properties of the ring.

QM analyses of 4-nitrobenzonitrile showed that while the LUMO (Lowest Unoccupied Molecular Orbital) has significant lobes on both the carbon attached to the nitro group (C4) and the nitrile group (C1), the kinetic and thermodynamic pathways favor initial attack at the nitrile. wuxiapptec.comwuxiapptec.com For a disubstituted compound like this compound, the analysis would be more complex, but these findings underscore that the most intuitive site of attack is not always the one that occurs.

Studies on other substituted systems further illustrate the subtleties of regioselectivity. For instance, in 2-MeSO₂-4-chloropyrimidine, SNAr reactions with amines occur at the C-4 position, while reactions with alkoxides selectively occur at the C-2 position. wuxiapptec.com This dichotomy is explained by the formation of a hydrogen bond between the alkoxide and a proton on the methylsulfonyl group, which directs the nucleophile to the C-2 position. wuxiapptec.com Similarly, solvent choice can dramatically influence regioselectivity; nonpolar solvents have been shown to favor ortho-selectivity in the SNAr reactions of 2,4-difluoronitrobenzene. researchgate.net These examples demonstrate that predicting the reaction pathway for this compound would require careful consideration of potential non-covalent interactions and solvent effects. wuxiapptec.comresearchgate.net

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to an amino group is a key transformation, yielding 2-methoxy-4-aminobenzonitrile. This product serves as a valuable intermediate in the synthesis of more complex molecules. researchgate.net This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroaromatics. mdpi.comuni-bayreuth.de This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C). More advanced catalytic systems have also been developed to improve efficiency and safety. A continuous-flow hydrogenation system using a micro-packed-bed reactor filled with a Pd@SBA-15 catalyst has demonstrated high yields (often 99%) for the reduction of various nitroaromatics under optimized conditions. mdpi.com Another approach utilizes a nanostructured nickel catalyst, which also shows high activity and selectivity for nitro group reduction while tolerating other functional groups like nitriles. uni-bayreuth.de

| Catalyst System | Reducing Agent | Key Features | Source |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Standard, widely used heterogeneous catalyst. | |

| Pd@SBA-15 (Mesoporous Silica) | Hydrogen Gas (H₂) | Used in continuous-flow microreactors; offers high efficiency, safety, and yields (up to 99%). | mdpi.com |

| Nickel on Silica (B1680970) (Ni/SiO₂) | Hydrogen Gas (H₂) | Highly active and selective for the nitro group; tolerates other sensitive functional groups. | uni-bayreuth.de |

Besides catalytic hydrogenation, several chemical reducing agents can effectively convert the nitro group to an amine. The choice of reagent can be influenced by factors such as functional group tolerance, reaction conditions, and cost.

A variety of reagents have been successfully employed for the reduction of nitrobenzonitriles. These include:

Tin(II) chloride (SnCl₂) in an appropriate solvent is a classic method for nitro group reduction.

Iron powder (Fe) under acidic conditions is another common and cost-effective method. smolecule.com

Zinc dust (Zn) in hydrochloric acid has been used to reduce 2-nitrobenzonitrile (B147312) to 2-aminobenzonitrile (B23959) with a reported yield of 95%. google.com

Sodium borohydride (B1222165) (NaBH₄) , when used in conjunction with a PdCu@MWCNT (palladium-copper on multi-walled carbon nanotubes) catalyst, selectively reduces the nitro group in compounds like 2-nitrobenzonitrile and 4-nitrobenzonitrile without affecting the nitrile group. scispace.com

| Reagent | Conditions/Co-reagents | Substrate Example | Key Features | Source |

|---|---|---|---|---|

| Tin(II) Chloride (SnCl₂) | - | Nitro-substituted aromatics | A standard laboratory method for nitro reduction. | |

| Iron (Fe) Powder | Acidic conditions | 2-Bromo-6-methoxy-4-nitrobenzonitrile | Cost-effective and widely used. | smolecule.com |

| Zinc (Zn) Dust | Hydrochloric Acid | 2-Nitrobenzonitrile | High yield (95%) reported for this specific reduction. | google.com |

| Sodium Borohydride (NaBH₄) | PdCu@MWCNT catalyst | 2-Nitrobenzonitrile, 4-Nitrobenzonitrile | High selectivity for the nitro group over the nitrile group. | scispace.com |

Cyanide Group Transformations

The nitrile group (-CN) is a versatile functional group that can undergo several transformations, including hydrolysis to carboxylic acids and conversion to aldehydes.

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions to yield carboxylic acids. chemistrysteps.comlibretexts.org The process typically occurs in two stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.comlibretexts.org

In acidic hydrolysis, the nitrile is heated with a dilute acid, such as hydrochloric acid. libretexts.org The reaction with water is catalyzed by the acid, leading to the formation of a carboxylic acid and an ammonium (B1175870) salt. libretexts.org For instance, the acidic hydrolysis of ethanenitrile yields ethanoic acid and ammonium chloride. libretexts.org

Under alkaline conditions, the nitrile is heated with a base like sodium hydroxide (B78521) solution. libretexts.org This process yields the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

The reactivity of substituted benzonitriles in hydrolysis can be influenced by the nature and position of the substituents on the aromatic ring. For example, the nitrile group in 2-methoxy-5-nitrobenzonitrile (B82257) can be hydrolyzed to form a carboxylic acid or an amide. ontosight.ai Similarly, in related compounds like 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile, hydrolysis can lead to the formation of nitrobenzoic acids.

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Products |

| Acidic | Dilute HCl, Heat | Carboxylic Acid, Ammonium Salt |

| Alkaline | NaOH solution, Heat | Carboxylate Salt, Ammonia |

The conversion of a nitrile group to an aldehyde is a reductive transformation. While direct reduction of a nitrile to an aldehyde can be challenging, several methods have been developed for this purpose. One common approach involves the use of reducing agents that can selectively reduce the nitrile to an imine, which is then hydrolyzed to the aldehyde.

In the context of substituted benzonitriles, the synthesis of aldehydes from nitriles has been documented. For example, a method for synthesizing 2-methoxy-4-cyanobenzaldehyde from 3-methoxy-4-methylbenzonitrile (B1590838) involves bromination followed by hydrolysis. google.com The hydrolysis step in this multi-step synthesis must be carried out with a weak base or dimethyl sulfoxide (B87167) (DMSO) to prevent the competing hydrolysis of the nitrile group. google.com

Another relevant example involves the synthesis of p-nitrobenzonitrile from p-nitrobenzaldehyde. This transformation can be achieved by converting the aldehyde to its aldoxime, followed by dehydration. google.comthieme-connect.com This suggests that the reverse reaction, the formation of an aldehyde from a nitrile, is a key transformation in organic synthesis.

Table 2: Reagents for Aldehyde/Nitrile Interconversion in Related Compounds

| Transformation | Starting Material | Key Reagents | Product |

| Nitrile to Aldehyde | 3-methoxy-4-dibromomethylbenzonitrile | Weak base or DMSO (hydrolysis) | 2-methoxy-4-cyanobenzaldehyde google.com |

| Aldehyde to Nitrile | p-nitrobenzaldehyde | Hydroxylamine, Acid catalyst (dehydration) | p-nitrobenzonitrile google.com |

| Aldehyde to Nitrile | 4-nitrobenzaldehyde oxime | 8-Bromocaffeine, DBU | 4-nitrobenzonitrile thieme-connect.com |

Reactivity of Methoxy Substituent in Functionalization

The methoxy group (-OCH3) on the benzene (B151609) ring of this compound is an electron-donating group, which can influence the regioselectivity and reactivity of the aromatic ring in various reactions. ontosight.ai

In nucleophilic aromatic substitution (SNA_r) reactions, the methoxy group can be susceptible to substitution by nucleophiles. The outcome of such reactions is often dependent on the specific reaction conditions and the other substituents present on the ring. For instance, in studies on 4-nitrobenzonitrile, the addition of methoxide has been shown to be a complex process, with the potential for attack at different positions on the ring. wuxiapptec.com The presence of a nitro group, which is strongly electron-withdrawing, activates the ring towards nucleophilic attack.

In the case of 3-methoxy-4-nitrobenzonitrile, the methoxy group can be substituted by other functional groups through nucleophilic aromatic substitution reactions. Similarly, in 2-methoxy-5-nitrobenzonitrile, the methoxy group is noted as an electron-donating group that affects the reactivity of the benzene ring. ontosight.ai

Furthermore, the methoxy group can direct the position of incoming electrophiles in electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro and nitrile groups makes such reactions less favorable for this compound. In related compounds like 3-nitroveratrole, photocyanation occurs exclusively meta to the nitro group, leading to the formation of 2-methoxy-3-nitrobenzonitrile. cdnsciencepub.com

Advanced Spectroscopic Characterization Techniques Applied to 2 Methoxy 4 Nitrobenzonitrile and Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These modes are sensitive to the bond strengths, molecular geometry, and the nature of the constituent functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and is unique to the molecule, acting as a "molecular fingerprint." For 2-Methoxy-4-nitrobenzonitrile, the FTIR spectrum is expected to be dominated by the characteristic absorption bands of its functional groups.

The nitrile group (-C≡N) typically exhibits a sharp, medium-intensity absorption band in the region of 2240-2220 cm⁻¹. The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch usually appearing between 1560-1515 cm⁻¹ and a symmetric stretch in the 1355-1315 cm⁻¹ range. The presence of the methoxy (B1213986) group (-OCH₃) gives rise to C-H stretching vibrations around 2950-2850 cm⁻¹ and a characteristic C-O stretching band, typically observed between 1275-1200 cm⁻¹ for aryl ethers. The aromatic ring itself will produce a series of bands corresponding to C-H stretching (above 3000 cm⁻¹) and C=C stretching (in the 1600-1450 cm⁻¹ region).

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Methoxy) | 2950-2850 | Medium |

| Nitrile (C≡N) Stretch | 2240-2220 | Medium, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| Nitro (NO₂) Asymmetric Stretch | 1560-1515 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1355-1315 | Strong |

| Aryl Ether (C-O) Stretch | 1275-1200 | Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, functional groups that are symmetric or less polar often produce strong Raman signals.

In the Raman spectrum of this compound, the nitrile (-C≡N) stretching vibration is expected to be a prominent feature, often appearing as a strong, sharp band. The symmetric stretching vibration of the nitro group (-NO₂) is also typically Raman active. The aromatic ring vibrations, particularly the ring breathing mode, which involves the symmetric expansion and contraction of the ring, usually give rise to a strong Raman signal. The methoxy group vibrations may be less intense in the Raman spectrum compared to their FTIR counterparts.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Nitrile (C≡N) Stretch | 2240-2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Strong |

| Nitro (NO₂) Symmetric Stretch | 1355-1315 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

Surface-Enhanced Raman Scattering (SERS) is a technique that provides significantly enhanced Raman signals from molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. This enhancement allows for the detection of analytes at very low concentrations. SERS is particularly useful for studying the adsorption behavior and orientation of molecules on surfaces.

For this compound, a SERS study would involve adsorbing the molecule onto a suitable SERS substrate. The resulting spectrum would likely show enhancement of specific vibrational modes depending on the orientation of the molecule with respect to the metal surface. For instance, if the molecule adsorbs via the nitrile or nitro group, the vibrations associated with these groups would be significantly enhanced. The selection rules for SERS differ from normal Raman scattering, with modes involving vibrations perpendicular to the surface often showing the greatest enhancement. This can provide valuable information about the interaction between the molecule and the metal surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹³C and ¹H NMR are the most common types of NMR used in organic chemistry.

¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C-NMR spectrum, and the chemical shift of each signal is indicative of the electronic environment of that carbon atom.

For this compound, eight distinct signals are expected in the ¹³C-NMR spectrum, corresponding to the six carbons of the benzene (B151609) ring, the carbon of the nitrile group, and the carbon of the methoxy group. The chemical shifts can be predicted by considering the effects of the different substituents on the aromatic ring. The nitrile carbon is expected to appear in the range of 115-120 ppm. The carbon attached to the methoxy group (C2) will be shifted downfield due to the deshielding effect of the oxygen atom, likely appearing around 150-160 ppm. Conversely, the carbon attached to the electron-withdrawing nitro group (C4) will also be significantly deshielded. The methoxy carbon itself will appear in the aliphatic region, typically around 55-60 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-CN) | ~110 |

| C2 (-OCH₃) | ~155 |

| C3 | ~115 |

| C4 (-NO₂) | ~150 |

| C5 | ~125 |

| C6 | ~130 |

| -C≡N | ~118 |

| -OCH₃ | ~57 |

¹H-NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift, integration, and multiplicity (splitting pattern) of the signals are the key parameters in a ¹H-NMR spectrum.

In the ¹H-NMR spectrum of this compound, we expect to see signals for the three aromatic protons and the three protons of the methoxy group. The methoxy protons will appear as a sharp singlet in the aliphatic region, typically around 3.9-4.1 ppm. The aromatic protons will appear in the downfield region (7.0-8.5 ppm) and will exhibit splitting patterns due to coupling with neighboring protons. The proton at C3, being ortho to the electron-donating methoxy group, is expected to be the most shielded. The proton at C5 will be influenced by the adjacent nitro group, and the proton at C6 will be ortho to the nitrile group. The specific coupling constants (J-values) between these protons would provide definitive information about their relative positions on the benzene ring.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -OCH₃ | ~4.0 | Singlet |

| H3 | ~7.3 | Doublet |

| H5 | ~8.1 | Doublet of Doublets |

| H6 | ~7.8 | Doublet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, which contains multiple chromophores (the benzene ring, nitro group, and nitrile group) and auxochromes (the methoxy group), the UV-Vis spectrum provides significant insight into its electronic structure.

The primary electronic transitions observed in such compounds are π → π* and n → π. The benzene ring and the C≡N and N=O multiple bonds contain π electrons that can be excited from bonding (π) to anti-bonding (π) orbitals. These π → π* transitions are typically high in energy and result in strong absorption bands. The oxygen atoms of the methoxy and nitro groups, along with the nitrogen of the nitrile group, possess non-bonding electrons (n). These can be promoted to anti-bonding π* orbitals (n → π* transitions), which generally require less energy and result in weaker absorption bands at longer wavelengths.

The combination of the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups with the electron-donating methoxy (-OCH₃) group on the benzene ring leads to a complex system of intramolecular charge transfer. This charge transfer character significantly influences the energy of the electronic transitions. Specifically, the presence of both donating and withdrawing groups tends to lower the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzonitrile (B105546).

While specific experimental absorption maxima for this compound are not extensively reported in publicly available literature, the expected transitions based on its functional groups can be summarized. Studies on structurally similar nitroaromatic compounds, such as 2-nitrobenzyl methyl ether, have identified absorptions for related species in the 420-430 nm range. Furthermore, research on substituted benzophenones indicates that combinations of electron-donating and withdrawing groups typically result in absorption maxima between 320 and 330 nm. nih.gov

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Associated Functional Groups | Expected Absorption Region |

| π → π | π (aromatic, C=O, C≡N) → π (aromatic, C=O, C≡N) | Benzene ring, Nitro group, Nitrile group | Short Wavelength (UV-B, UV-C) |

| n → π | n (O, N) → π (aromatic, C=O, C≡N) | Methoxy group, Nitro group, Nitrile group | Long Wavelength (UV-A) |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. bruker.com By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is produced. The angles and intensities of the diffracted beams are measured to calculate the electron density map of the crystal, which in turn reveals atomic positions, bond lengths, and bond angles. uhu-ciqso.es

This technique provides critical information for this compound, including:

Crystal System: The fundamental classification of the crystal's symmetry (e.g., monoclinic, orthorhombic).

Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The exact spatial orientation of the methoxy, nitro, and nitrile substituents relative to the benzene ring.

While the complete single-crystal X-ray diffraction data for this compound is not available in surveyed crystallographic databases, analysis of closely related structures provides valuable insight. For instance, the derivative 2-methoxy-4-nitroaniline has been characterized by single-crystal XRD. researchgate.net The crystallographic data for this similar compound illustrates the type of detailed structural information that can be obtained. researchgate.net

Table 2: Representative Crystallographic Data for 2-Methoxy-4-nitroaniline

| Parameter | Value |

| Empirical Formula | C₇H₈N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | Data not specified in source |

| Unit Cell a (Å) | Data not specified in source |

| Unit Cell b (Å) | Data not specified in source |

| Unit Cell c (Å) | Data not specified in source |

| Unit Cell α (°) | 90 |

| Unit Cell β (°) | Data not specified in source |

| Unit Cell γ (°) | 90 |

Note: This data is for the related compound 2-methoxy-4-nitroaniline and is presented as a representative example of the information derived from an XRD study. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgcarleton.edu The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and is also sensitive to the local chemical environment and oxidation state of the atom, an effect known as the chemical shift. wikipedia.org

For this compound, XPS can provide detailed information about the surface chemistry. High-resolution scans of the core levels of carbon (C 1s), nitrogen (N 1s), and oxygen (O 1s) can distinguish between the different chemical states of these atoms within the molecule.

C 1s Spectrum: The carbon spectrum would be expected to show multiple peaks corresponding to the aromatic C-C/C-H bonds, the C-O bond of the methoxy group, the C-NO₂ bond, and the C≡N bond of the nitrile group.

O 1s Spectrum: The oxygen spectrum would resolve into two main components: one for the singly-bonded oxygen in the methoxy group (C-O-C) and another at a higher binding energy for the two oxygens in the nitro group (-NO₂).

N 1s Spectrum: The nitrogen spectrum would also show two distinct peaks: one for the nitrogen in the nitrile group (-C≡N) and another at a significantly higher binding energy for the nitrogen in the electron-deficient nitro group (-NO₂).

This analysis allows for the verification of the surface presence of all functional groups and can detect any surface contamination or degradation, such as oxidation. mdpi.com

Table 3: Expected Core-Level Binding Energy Regions for this compound

| Element | Core Level | Functional Group Environment | Expected Binding Energy (eV) Region |

| Carbon | C 1s | Aromatic C-C, C-H | ~284.8 |

| C-N (Nitrile) | ~285.5 - 286.5 | ||

| C-O (Methoxy) | ~286.0 - 287.0 | ||

| C-NO₂ | ~286.5 - 287.5 | ||

| Oxygen | O 1s | C-O (Methoxy) | ~532.5 - 533.5 |

| -NO₂ | ~533.5 - 534.5 | ||

| Nitrogen | N 1s | -C≡N (Nitrile) | ~399.0 - 400.0 |

| -NO₂ (Nitro) | ~405.0 - 407.0 |

Note: These are approximate binding energy ranges based on typical values for these functional groups and may vary slightly depending on the specific molecular environment and instrument calibration.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 4 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations

DFT has become a principal tool for predicting the molecular characteristics of 2-methoxy-4-nitrobenzonitrile. These calculations provide a robust framework for understanding its geometry, electronic landscape, and vibrational modes.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of this compound using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, is the initial step in theoretical analysis. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. cp2k.org The resulting optimized geometry reveals key bond lengths, bond angles, and dihedral angles. For instance, in related benzonitrile (B105546) derivatives, carbon-carbon bond lengths in the aromatic ring typically average around 1.40 Å, while the C≡N triple bond length is approximately 1.16 Å. The methoxy (B1213986) and nitro groups introduce specific structural features. The methoxy group is generally planar with the benzene (B151609) ring to maximize orbital overlap.

The electronic structure is characterized by the distribution of electrons throughout the molecule. The nitro group (-NO₂) acts as a strong electron-withdrawing group, while the methoxy group (-OCH₃) is an electron-donating group. This push-pull electronic arrangement significantly influences the molecule's properties.

Table 1: Selected Optimized Geometrical Parameters of a Substituted Benzonitrile (Illustrative)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-CN | ~1.45 |

| C≡N | ~1.16 |

| C-O (methoxy) | ~1.36 |

| O-CH₃ | ~1.43 |

| C-N (nitro) | ~1.48 |

| N-O (nitro) | ~1.22 |

| ∠C-C-C (aromatic) | ~120 |

| ∠C-C-CN | ~120 |

| ∠C-O-C | ~118 |

| ∠O-N-O | ~124 |

Note: This table provides illustrative values based on typical DFT calculations for similar molecules. Actual values for this compound would require specific calculation outputs.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. libretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

In this compound, the electron-donating methoxy group and the phenyl ring contribute significantly to the HOMO, which is typically localized on these parts of the molecule. Conversely, the strong electron-withdrawing nitro group, along with the nitrile group, dominates the character of the LUMO, localizing it primarily on the nitrobenzene (B124822) moiety. This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor systems and is indicative of potential intramolecular charge transfer upon electronic excitation. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity. researchgate.net

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Energy Gap | 4.0 |

Note: These are representative values. The exact energies are dependent on the level of theory and basis set used in the DFT calculation.

Vibrational Frequency Predictions and Normal Mode Analysis

Theoretical vibrational analysis provides a detailed assignment of the vibrational modes of the molecule. science.gov By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies and their corresponding normal modes can be obtained. researchgate.net These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. researchgate.net For instance, the characteristic C≡N stretching vibration in benzonitrile derivatives is typically observed around 2230 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the NO₂ group appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretching of the methoxy group also has a characteristic frequency. A detailed analysis of the potential energy distribution (PED) allows for the precise assignment of each vibrational mode to specific atomic motions, such as stretching, bending, and torsional vibrations within the molecule. nih.gov

Charge Distribution and Reactivity Predictions

The distribution of electronic charge within this compound is a key determinant of its reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges. These analyses typically show a significant negative charge on the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, while the carbon atom attached to the nitro group and the nitrile carbon are electrophilic. The methoxy group, being an ortho-, para-director, increases the electron density at these positions, though this is counteracted by the strong electron-withdrawing effect of the nitro group at the para position. This charge distribution suggests that the molecule is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group. umich.edu The linear polarizability and first-order hyperpolarizability, which describe the response of the molecule to an external electric field, can also be calculated to understand its non-linear optical (NLO) properties, which are influenced by the intramolecular charge transfer characteristics. dergipark.org.tr

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a powerful computational method for studying the electronic excited states of molecules. uci.edumdpi.com It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of these excited states. rsc.org

Charge-Transfer State Formation and Dynamics

For molecules with donor and acceptor groups like this compound, TD-DFT is particularly useful for investigating charge-transfer (CT) states. acs.org Upon absorption of a photon, an electron can be promoted from the HOMO to the LUMO. Given the spatial separation of these orbitals, this excitation results in a significant transfer of electron density from the methoxy- and phenyl-rich region to the nitro- and nitrile-rich region, forming an intramolecular charge-transfer excited state. acs.orgresearchgate.net

TD-DFT calculations can predict the energy of this CT state and its oscillator strength, which is related to the intensity of the corresponding absorption band in the UV-visible spectrum. The dynamics of this CT state, including its stabilization through geometrical relaxation and its potential for fluorescence or other decay pathways, can be explored by mapping the potential energy surfaces of the excited states. researchgate.net In similar donor-acceptor systems, the formation of a twisted intramolecular charge-transfer (TICT) state is a common phenomenon, where the donor and acceptor groups twist relative to each other in the excited state, leading to a highly polarized, stabilized state that can give rise to dual fluorescence. acs.org

Molecular Dynamics Simulations (Conceptual Framework for Interaction Studies)

Molecular Dynamics (MD) simulations offer a powerful computational microscope to observe the time-dependent behavior of molecules, providing insights into their dynamic nature and interactions with their environment. researchgate.net For this compound, MD simulations serve as a conceptual framework to study its interactions, particularly in a biological context. The core of this technique involves solving Newton's classical equations of motion for a system of atoms and molecules, allowing researchers to track the positions and velocities of each particle over time. researchgate.net

A typical MD simulation protocol for this compound would involve several key steps:

System Setup: A starting configuration is constructed. This involves placing the this compound molecule within a simulation box, often filled with a solvent like water to mimic physiological conditions. If studying interactions with a specific protein, the molecule would be placed near the protein's binding site.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is assigned. This defines the intramolecular forces (bond stretching, angle bending, torsions) and intermolecular forces (van der Waals and electrostatic interactions).

Production Run: Following equilibration, the main simulation is run for an extended period (nanoseconds to microseconds) to collect data. During this phase, the trajectory (the history of atomic positions, velocities, and energies) is saved at regular intervals. researchgate.net

Analysis of the resulting trajectory can reveal crucial information about the conformational flexibility of this compound, its solvation properties, and its dynamic interactions with biological macromolecules like proteins or nucleic acids. For instance, simulations can predict the stability of the molecule in a protein's binding pocket, map out water networks that mediate interactions, and calculate the potential of mean force for its binding or unbinding process. ulakbim.gov.tr

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). These studies are fundamental in drug discovery and molecular biology to understand and rationalize ligand-protein interactions at an atomic level. mdpi.com

Molecular docking simulations can elucidate the specific binding mechanism of this compound with a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability.

The binding mechanism is revealed by analyzing the top-scoring poses. Key interactions that stabilize the ligand-protein complex are identified. For a molecule like this compound, these interactions could include:

Hydrogen Bonds: The oxygen atoms of the nitro group and the methoxy group, as well as the nitrile nitrogen, can act as hydrogen bond acceptors.

Hydrophobic Interactions: The benzene ring can engage in hydrophobic and π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.

Docking simulations, often performed with software like AutoDock Vina, can reveal how the nitro and methoxy groups orient themselves to form specific hydrogen bonds with amino acid residues in an enzyme's active site, such as cytochrome P450.

Table 1: Potential Intermolecular Interactions of this compound in a Protein Active Site

| Functional Group | Potential Interaction Type | Potential Protein Residue Partners |

| Nitro Group (-NO₂) | Hydrogen Bond Acceptor | Lysine, Arginine, Histidine, Serine, Threonine |

| Methoxy Group (-OCH₃) | Hydrogen Bond Acceptor | Lysine, Arginine, Histidine, Serine, Threonine |

| Nitrile Group (-C≡N) | Hydrogen Bond Acceptor, Dipole-Dipole | Polar residues, Metal ions |

| Benzene Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

Computational models, particularly molecular docking, are instrumental in elucidating Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity. By computationally docking a series of related compounds and comparing their predicted binding affinities and binding modes, researchers can build models that explain their observed activities. mdpi.com

For example, if a series of derivatives of this compound were synthesized, docking studies could help explain why certain modifications increase biological activity while others decrease it. A computational SAR study would involve:

Docking the parent molecule (this compound) and its analogues into the same protein target.

Analyzing the predicted binding energies. A good correlation between lower (more favorable) binding energies and higher experimental activity would validate the docking model.

Examining the binding poses to identify key structural features responsible for potent activity. For instance, a modification might introduce a new hydrogen bond or improve the hydrophobic fit, leading to enhanced binding and, consequently, higher activity.

This process helps rationalize experimental results and provides a predictive framework to guide the design of new, more potent compounds, optimizing the lead structure for better efficacy. mdpi.com

Non-Linear Optical (NLO) Properties Theoretical Prediction

Organic molecules with significant electron-donating and electron-accepting groups connected by a π-conjugated system can exhibit large non-linear optical (NLO) responses. nih.gov this compound, featuring an electron-donating methoxy group and electron-withdrawing nitro and nitrile groups on a benzene ring, is a candidate for possessing NLO properties. Theoretical predictions using quantum chemical methods are essential for evaluating this potential.

Density Functional Theory (DFT) is a widely used method for calculating NLO properties. nih.govbibliotekanauki.pl The key parameters that quantify the NLO response are the molecular polarizability (α) and the first-order hyperpolarizability (β). These calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). bibliotekanauki.pl

The calculated hyperpolarizability (β) value is particularly important as it relates to the second-order NLO effect. Large β values indicate a strong NLO response. The results are often compared to a standard reference material, such as urea (B33335), to gauge their magnitude. bibliotekanauki.pl For similar nitroaromatic compounds, the calculated β values can be many times larger than that of urea, suggesting significant NLO potential. bibliotekanauki.pl The high values arise from the intramolecular charge transfer (ICT) from the electron-donating group (methoxy) to the electron-accepting groups (nitro, nitrile) through the π-system of the benzene ring.

Table 2: Representative Theoretically Predicted NLO Properties for Similar Organic Compounds

| Compound | Method | Mean Polarizability (⟨α⟩) (esu) | First Hyperpolarizability (β) (esu) | Reference |

| N cyclohexylacrylamide | DFT/B3LYP | ~1.8 x 10⁻²³ | ~8.7 x 10⁻³² | bibliotekanauki.pl |

| Urea (Reference) | DFT/B3LYP | ~1.5 x 10⁻²⁴ | ~8.6 x 10⁻³³ | bibliotekanauki.pl |

| MSTD7 (NFA Derivative) | DFT/M06 | 3.485 x 10⁻²² | 13.44 x 10⁻²⁷ | nih.gov |

Note: The values are illustrative and depend heavily on the specific molecule and computational method used. esu stands for electrostatic units.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net It maps the electron distribution of a molecule in a crystal, providing a detailed picture of how neighboring molecules interact. For this compound, this analysis helps to understand the forces that stabilize its crystal structure.

The Hirshfeld surface is generated based on the electron density of the molecule. The surface is colored according to different properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts around the van der Waals separation in white, and longer contacts in blue. This visualization quickly identifies key interaction points. researchgate.net

For the related isomer, 4-Methoxy-2-nitrobenzonitrile, Hirshfeld analysis revealed that the crystal structure is stabilized by C—H•••N and C—H•••O hydrogen bond interactions. researchgate.netresearchgate.net The most significant contributions to the molecular packing were found to be from O•••H and N•••H intermolecular contacts. researchgate.net A similar pattern of interactions would be expected for this compound, given its similar set of functional groups.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Methoxy-Nitrobenzonitrile Isomer

| Contact Type | Percentage Contribution (%) | Key Features |

| O•••H / H•••O | High | Represents C-H•••O hydrogen bonds involving nitro and methoxy groups. researchgate.net |

| N•••H / H•••N | Significant | Indicates C-H•••N hydrogen bonds involving the nitrile group. researchgate.net |

| C•••H / H•••C | Moderate | van der Waals contacts and weak C-H•••π interactions. |

| H•••H | High | Represents the numerous van der Waals contacts between hydrogen atoms on adjacent molecules. |

| C•••C | Low | Indicates π-π stacking interactions between aromatic rings. |

Note: This data is based on findings for the closely related isomer 4-Methoxy-2-nitrobenzonitrile and is considered representative. researchgate.netresearchgate.net

Quantum Mechanical (QM) Analysis of Reaction Energy Profiles and Barriers

Quantum mechanical (QM) calculations are essential for investigating the mechanisms of chemical reactions at the electronic level. wuxiapptec.com By mapping the potential energy surface of a reaction, QM analysis can determine the energies of reactants, products, intermediates, and transition states, thereby revealing the reaction pathway and its energetic feasibility.

For reactions involving benzonitrile derivatives, such as nucleophilic aromatic substitution (SNAr), QM analyses can provide critical insights. wuxiapptec.com For instance, in the reaction of a related compound, 4-nitrobenzonitrile (B1214597), with a nucleophile like methoxide (B1231860), QM calculations using methods like DFT can be used to construct a detailed reaction energy profile. wuxiapptec.com

Such a profile plots the energy of the system as a function of the reaction coordinate (e.g., the distance between the nucleophile and the carbon atom being attacked). The peaks on this profile correspond to transition states, and the energy difference between the reactants and a transition state is the activation energy barrier. wuxiapptec.com A low energy barrier suggests a facile reaction. wuxiapptec.com

In the case of 4-nitrobenzonitrile, QM studies have calculated the energy barrier for nucleophilic attack at the C4 position (bearing the nitro group) to be relatively low, at 2.59 kcal/mol. wuxiapptec.com In contrast, the subsequent conversion step was found to have a very high energy barrier of 35.93 kcal/mol, indicating it would not proceed easily under normal conditions. wuxiapptec.com These calculations can also reveal the formation of intermediates, such as Meisenheimer complexes or imidates, and assess their stability. wuxiapptec.com For this compound, similar QM studies could predict its reactivity towards various nucleophiles, identifying the most likely sites of attack (e.g., the carbons attached to the nitro or methoxy groups) and calculating the associated energy barriers to predict reaction outcomes.

Table 4: Example of Calculated Energy Barriers from a QM Study of a Related Nitrile Reaction

| Reaction Step | System | Calculated Activation Energy (kcal/mol) | Finding |

| Nucleophilic Attack at C4 | 4-nitrobenzonitrile + MeO⁻ | 2.59 | Suggests a smooth initial addition step. wuxiapptec.com |

| Nucleophilic Attack at C1 | 4-nitrobenzonitrile + MeO⁻ | 0.78 | An even lower barrier, suggesting this pathway is also highly favorable. wuxiapptec.com |

| Imidate to Product Conversion | Imidate Intermediate | 35.93 | A very high barrier, indicating this step is not consistent with a room-temperature reaction. wuxiapptec.com |

Source: Data derived from a QM analysis of the reaction of 4-nitrobenzonitrile with sodium methoxide. wuxiapptec.com

Advanced Applications of 2 Methoxy 4 Nitrobenzonitrile in Interdisciplinary Research

Role in Medicinal Chemistry and Drug Discovery

In the realms of medicinal chemistry and drug discovery, 2-Methoxy-4-nitrobenzonitrile is valued as a precursor for compounds with potential therapeutic applications. Its functional groups can be chemically modified in various ways, such as the reduction of the nitro group to an amine or the hydrolysis of the nitrile group, to produce a diverse range of derivatives. ontosight.ai

This compound is a key starting material for synthesizing more complex pharmaceutical intermediates. A primary and straightforward application is its use in the preparation of 4-amino-2-methoxybenzonitrile, a related compound that can serve as a subsequent building block. sigmaaldrich.com

The molecular scaffold provided by nitrobenzonitriles is instrumental in constructing various heterocyclic systems known for their biological significance. For instance, research on related structures has shown that 2-nitrobenzonitrile (B147312) derivatives can be converted into quinazolin-4(3H)-ones, which are core structures in notable drugs. frontiersin.org Following a similar synthetic logic, intermediates derived from the this compound family are crucial in producing substituted quinazolines. These quinazolines are designed as potential kinase inhibitors, a major class of therapeutic agents. mdpi.comnih.gov The synthesis often involves the reduction of the nitro group to an amine, which then undergoes cyclization reactions to form the desired quinazoline (B50416) core. mdpi.com

Furthermore, the benzonitrile (B105546) framework is integral to creating other biologically active molecules, such as benzimidazole (B57391) derivatives, which have been investigated for their potential as antiviral agents against viruses like Lassa virus. mdpi.comresearchgate.net

Table 1: Examples of Biologically Active Derivatives Originating from Benzonitrile Scaffolds

| Derivative Class | Synthetic Precursor Example | Therapeutic Target/Application |

| Quinazolines | 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile | Epidermal Growth Factor Receptor (EGFR) Inhibitors mdpi.comnih.gov |

| Benzimidazoles | 4-Fluoro-3-nitrobenzonitrile | Lassa Virus Inhibition mdpi.com |

| Quinazolin-4(3H)-ones | 2-Nitrobenzonitriles | General core for drugs like Gefitinib (B1684475) and Erlotinib frontiersin.org |

A significant area of investigation for derivatives of this compound is in oncology. While the parent compound is a building block, its derivatives, particularly those based on the 4-anilinoquinazoline (B1210976) structure, have demonstrated notable anticancer activity. mdpi.comnih.gov These compounds are often designed to function as Epidermal Growth Factor Receptor (EGFR) inhibitors, a proven strategy in cancer therapy. mdpi.com

Studies on a series of novel 4-stilbenylamino quinazoline derivatives, synthesized from a key benzonitrile intermediate, showed potent activity against several human tumor cell lines. nih.gov For example, certain derivatives exhibited significantly greater potency than the established drug gefitinib against cell lines such as A431 (epidermoid carcinoma), A549 (lung cancer), and BGC-823 (gastric cancer). nih.gov The introduction of specific chemical groups, such as trifluoromethyl, fluoro, and bromo groups, onto the core structure was found to enhance this cytotoxic activity. nih.gov Research into similar nitroaromatic compounds has also indicated their potential to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Table 2: Anticancer Activity of Representative Quinazoline Derivatives

| Compound | Cell Line | IC₅₀ (μM) |

| Representative Derivative 1 | A431 (Epidermoid Carcinoma) | < 2.0 |

| Representative Derivative 2 | A549 (Lung Cancer) | < 2.0 |

| Representative Derivative 3 | BGC-823 (Gastric Cancer) | < 2.0 |

| Gefitinib (Reference Drug) | A431, A549, BGC-823 | > 10.0 |

| Data derived from studies on novel 4-stilbenylamino quinazoline derivatives. nih.gov |

The biological activity of compounds derived from this compound is rooted in their ability to interact with specific biomolecules and influence cellular pathways. ontosight.ai The structural features of the parent compound, including the polar nitrile and nitro groups, allow its derivatives to engage with biological targets like enzymes and receptors. ontosight.ai

A key mechanism of action for the anticancer quinazoline derivatives is the inhibition of the EGFR signaling pathway. mdpi.com By binding to the ATP-binding site of the EGFR tyrosine kinase, these inhibitors block the signaling cascade that leads to cancer cell growth, proliferation, and survival. nih.gov Molecular docking studies have helped to elucidate these interactions, showing, for example, that fluorine atoms on the derivatives can act as hydrogen bond acceptors, which is crucial for binding to amino acid residues within the target protein. nih.gov The transformation of the nitro group on the initial benzonitrile scaffold into an amine is a critical synthetic step that enables the formation of the final active molecule capable of these specific biomolecular interactions.

Contributions to Materials Science and Polymer Chemistry

The utility of this compound extends into materials science, where it is recognized as an important organic building block for creating larger, functional molecules and materials. sigmaaldrich.combldpharm.com

As a functionalized aromatic compound, this compound possesses the necessary features to be incorporated into polymers. Its nitrile group and benzene (B151609) ring can participate in various polymerization and molecule-building reactions. ontosight.ai While it can be a precursor to monomers, it is also used directly in the synthesis of well-defined, larger chemical structures that can be considered oligomers or components of more complex materials.

A clear example is its use in the synthesis of 2,5-Bis(2-methoxy-4-nitro-phenyl)furan. mdpi.com In this reaction, two units of a bromo-derivative of 2-methoxy-4-nitrobenzene are coupled to form a larger molecule with a central furan (B31954) ring. This demonstrates its role as a building block in creating new, well-defined molecular architectures that can serve as monomers or structural units in advanced materials. mdpi.com The presence of reactive functional groups makes it a candidate for inclusion in various polymer frameworks where specific electronic or functional properties are desired.

By incorporating this compound or its derivatives into larger molecular structures, researchers can develop novel materials with properties tailored for specific applications. The electronic characteristics of the methoxy (B1213986) (electron-donating) and nitro (electron-withdrawing) groups significantly influence the properties of the final material. ontosight.ai

In the case of 2,5-Bis(2-methoxy-4-nitro-phenyl)furan, the resulting material was evaluated for its biological properties, specifically as a potential antimicrobial agent. mdpi.com This illustrates a strategy where a building block known for its role in medicinal chemistry is used to construct a larger material that itself possesses biological activity. This fusion of properties opens avenues for creating functional materials such as antimicrobial surfaces or polymers with embedded therapeutic characteristics.

Applications in Organic Synthesis Methodology Development

This compound serves as a crucial organic building block, a foundational starting material for the construction of more complex molecules through various chemical reactions. sigmaaldrich.comsigmaaldrich.comcymitquimica.com Its utility in the development of novel synthetic methodologies stems from the distinct reactivity of its three functional groups: the nitrile, the nitro group, and the methoxy group. The strategic manipulation of these groups allows chemists to forge new pathways for the synthesis of valuable compounds.

The chemical reactivity of this compound is central to its application. The nitro group can be readily reduced to an amino group, while the nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. ontosight.ai These transformations are fundamental in organic synthesis, providing access to a variety of other functionalized molecules.

A significant application of this compound is in the preparation of 4-amino-2-methoxybenzonitrile. sigmaaldrich.comsigmaaldrich.com This transformation, typically achieved through the selective reduction of the nitro group, is a key step that demonstrates the compound's role as a precursor to substituted anilines, which are themselves important intermediates in many synthetic routes.

Furthermore, the general class of 2-nitrobenzonitriles, to which this compound belongs, is instrumental in developing efficient, one-pot syntheses of complex heterocyclic systems. For instance, methodologies have been developed for the conversion of substituted 2-nitrobenzonitriles into quinazolin-4(3H)-ones. clockss.org This process involves reduction of the nitro group, formylation, and subsequent cyclization to build the quinazolinone core, a scaffold present in numerous biologically active compounds and pharmaceuticals, including anticancer drugs like gefitinib and erlotinib. clockss.org The use of precursors like this compound in establishing such robust synthetic routes highlights its importance in advancing organic synthesis methodologies. clockss.orgacs.org

| Starting Material | Key Transformation | Product | Significance in Methodology |

| This compound | Selective reduction of the nitro group | 4-amino-2-methoxybenzonitrile | Development of routes to substituted anilines sigmaaldrich.comsigmaaldrich.com |

| Substituted 2-Nitrobenzonitriles | Reductive formylation and cyclization | Quinazolin-4(3H)-ones | One-pot synthesis of complex heterocyclic scaffolds clockss.org |

Role in Industrial Chemical Production (e.g., Dyes, Pigments)

In the realm of industrial chemistry, this compound and structurally related nitroaromatic compounds are valuable intermediates, particularly in the synthesis of colorants such as dyes and pigments. evitachem.comechemi.com The utility of nitro compounds in this sector is well-established, primarily due to the fact that the nitro group can be chemically reduced to form a primary amine (an amino group). scbt.com This transformation is a cornerstone of color chemistry.

The resulting aromatic amine, in this case, 4-amino-2-methoxybenzonitrile, is a key precursor for the synthesis of azo dyes. sigmaaldrich.com The production of azo dyes, which constitute a large and commercially significant class of dyes used in textiles, paints, and printing inks, involves a process called diazotization. In this process, the newly formed amino group is converted into a highly reactive diazonium salt. This salt is then coupled with another aromatic compound (a coupling component) to form an azo compound, which is characterized by the nitrogen-nitrogen double bond (-N=N-) that acts as the chromophore responsible for the color.

While direct public-domain examples detailing the use of this compound in the production of a specific, named dye are not prevalent, its structural motifs are found in precursors for various colorants. chemicalbook.com The presence of both the electron-withdrawing nitro group and the electron-donating methoxy group on the benzene ring allows for the fine-tuning of the electronic properties of the molecule, which in turn can influence the color and fastness properties of the final dye. Therefore, the compound's primary role in industrial production is that of a versatile intermediate, providing a gateway to the synthesis of complex organic molecules with coloring properties. evitachem.com

Emerging Research Directions and Future Perspectives for 2 Methoxy 4 Nitrobenzonitrile

Novel Synthetic Approaches and Catalyst Development

Traditional methods for the synthesis of nitroaromatic compounds, including 2-Methoxy-4-nitrobenzonitrile, often involve harsh reagents like concentrated nitric and sulfuric acids, which pose environmental and safety concerns. researchgate.netrasayanjournal.co.in Consequently, a significant research thrust is directed towards developing greener, more efficient, and selective synthetic routes.

Current research is exploring the use of alternative nitrating agents and catalytic systems. For instance, methods using inorganic nitrates on solid supports like silica (B1680970) gel are being investigated to facilitate cleaner and more straightforward nitration reactions. researchgate.net The development of solid acid catalysts is particularly attractive due to the ease of catalyst removal and recycling, which can also influence the regioselectivity of the reaction. researchgate.net Another promising avenue is the use of urea (B33335) nitrate (B79036) with concentrated sulfuric acid, which allows for mononitration at room temperature with a simple aqueous workup, avoiding the use of organic solvents. rasayanjournal.co.in

Catalyst development is at the forefront of modern synthetic strategies. Researchers are investigating the use of metal-based catalysts to improve reaction efficiency and selectivity. For example, palladium-based catalysts are being explored for various synthetic transformations involving benzonitrile (B105546) derivatives. Furthermore, the use of reusable nickel catalysts is being studied for the chemoselective synthesis of primary amines from nitroaromatic compounds, a key transformation for many derivatives of this compound. uni-bayreuth.de The development of nanocatalysts, such as silver nanoparticles synthesized via green methods, also shows potential for the hydrogenation of aromatic nitro compounds. frontiersin.org

A one-pot synthesis method for converting 2-nitrobenzonitriles into quinazolin-4(3H)-ones has been reported, which involves reduction, formylation, hydrolysis, and cyclization steps. clockss.org This approach streamlines the synthesis of complex heterocyclic compounds derived from 2-nitrobenzonitrile (B147312) precursors.

| Synthetic Approach | Key Features | Potential Advantages |

| Solid-Supported Nitration | Utilizes inorganic nitrates on supports like silica gel. researchgate.net | Cleaner reaction, easier product isolation, potential for catalyst recycling. researchgate.net |

| Urea Nitrate Method | Employs urea nitrate and sulfuric acid for room-temperature nitration. rasayanjournal.co.in | Facile, environmentally friendly, high yields for mono-nitro compounds. rasayanjournal.co.in |

| Metal-Based Catalysis | Involves catalysts like palladium and reusable nickel. uni-bayreuth.de | High selectivity, efficiency in transformations like hydrogenation. uni-bayreuth.de |

| Nanocatalysis | Uses green-synthesized nanoparticles (e.g., AgNPs). frontiersin.org | Eco-friendly, high catalytic activity. frontiersin.org |

| One-Pot Synthesis | Multi-step reactions in a single reactor. clockss.org | Increased efficiency, reduced waste and time. clockss.org |